molecular formula C13H14ClNO3S B2390430 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide CAS No. 928001-91-6

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2390430
CAS No.: 928001-91-6
M. Wt: 299.77
InChI Key: JZSGIOBCCHCOBI-UHFFFAOYSA-N
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Description

2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a chloro group, and an acetamide moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The chloro group can be reduced to form an amine.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Amides or esters.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for diseases involving thiophene-based structures.

  • Industry: : It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the thiophene ring and the chloro group. Similar compounds might include other thiophene derivatives or acetamide-based molecules, but the exact substituents and functional groups would differ, leading to variations in reactivity and application.

List of Similar Compounds

  • 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide

  • 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-phenylacetamide

  • 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(3-methylphenyl)acetamide

Properties

IUPAC Name

2-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-10-2-4-11(5-3-10)15(13(16)8-14)12-6-7-19(17,18)9-12/h2-7,12H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSGIOBCCHCOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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